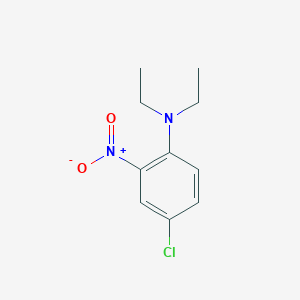

4-chloro-N,N-diethyl-2-nitroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

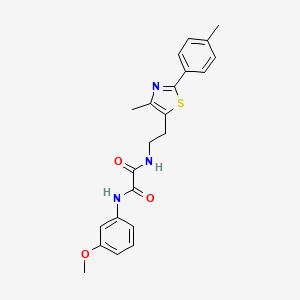

説明

4-Chloro-N,N-diethyl-2-nitroaniline is a chemical compound with the molecular formula C10H13ClN2O2 . It is a solid substance and is used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of 4-chloro-N,N-diethyl-2-nitroaniline has been reported in the literature. The compound was developed by a slow evaporation method at 40°C . The grown 4-chloro-N,N-diethyl-2-nitroaniline was recognized by single-crystal XRD analysis .Molecular Structure Analysis

The molecular structure of 4-chloro-N,N-diethyl-2-nitroaniline is monoclinic with a Pc space group . The molecule contains both intra- and intermolecular strong hydrogen bonding interactions . In the 4-chloro-N,N-diethyl-2-nitroaniline molecule, one hydrogen of the amine group is attached to the nearer ortho position nitro group oxygen atom, forming an N–H…O intramolecular hydrogen bonding interaction .Physical And Chemical Properties Analysis

4-Chloro-N,N-diethyl-2-nitroaniline has a molecular weight of 228.68 . It is a solid substance with a density of 1.2±0.1 g/cm3 . The boiling point is 320.1±27.0 °C at 760 mmHg .科学的研究の応用

Synthesis and Characterization

- Liu Deng-cai (2008) synthesized N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline from 2,5-dichloronitrobenzene, demonstrating a convenient and feasible method for its production (Liu Deng-cai, 2008).

Environmental Impact and Degradation

- Duc et al. (2019) explored the anaerobic degradation of 2-chloro-4-nitroaniline by microbial strains Geobacter sp. KT7 and Thauera aromatica KT9. Their research highlighted the environmental impact and degradation pathways of 2-chloro-4-nitroaniline, a compound widely used in industrial and agricultural sectors (Duc, 2019).

Role in Synthesis of Pharmaceutical and Biological Compounds

- Valle et al. (2018) studied the synthesis of Diethyl 2-((4-nitroanilino)methylene)malonate, an important molecule as a precursor in the synthesis of various quinoline derivatives with biological activities such as antiviral and anticancer properties (Valle, 2018).

Biodegradation Pathways

- Khan et al. (2013) reported the aerobic biodegradation of 2-chloro-4-nitroaniline by Rhodococcus sp. strain MB-P1. This study provided insights into the metabolism of 2-chloro-4-nitroaniline, which is crucial for understanding its environmental fate and potential remediation strategies (Khan, 2013).

Solubility and Thermodynamics

- Xu and Wang (2019) conducted a study on the solubility of 2-chloro-5-nitroaniline in various solvents, providing valuable data for the understanding of its physical and chemical properties (Xu, 2019).

Interaction with Other Compounds

- Wright et al. (2010) investigated the solubility of 4-nitroaniline and its N,N-diethyl derivative in ionic liquids, shedding light on the interactions and solvation shell structure of these compounds (Wright, 2010).

Safety And Hazards

4-Chloro-N,N-diethyl-2-nitroaniline is considered hazardous. It is fatal if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

4-chloro-N,N-diethyl-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-3-12(4-2)9-6-5-8(11)7-10(9)13(14)15/h5-7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSTZXUBWSUNSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N,N-diethyl-2-nitroaniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-((2-chlorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2403826.png)

![2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2403829.png)

![2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2403830.png)

![Methyl 2-[6-(2-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)

![4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2403836.png)